Cas no 34338-96-0 ((2S,5S)-2,5-Hexanediol)
(2S,5S)-2,5-Hexanediol Chemical and Physical Properties
Names and Identifiers
-
- (2S,5S)-Hexane-2,5-diol
- (2S,5S)-2,5-Hexanediol
- (2S,5S)-2,5-Dihydroxyhexane
- (2S,5S)-(+)-2,5-HEXANEDIOL
- (2S,5S)-(+)-HEXANEDIOL
- (S,S)-2,5-Hexanediol
- (+)-(2S,5S)-2,5-hexanediol
- (+)-2,5-Hexanediol
- (2S,4S)-(+)-hexanediol
- (2s,5s)-hexanediol
- (S,S)-2,5-dihydroxyhexane
- (S,S)-hexane-2,5-diol
- AC1OCTAZ
- PubChem6345
- 2,5-Hexanediol, (2S,5S)-
- DYD
- (2S,5S) hexanediol
- (S,S)-2,5-Hexandiol
- OHMBHFSEKCCCBW-WDSKDSINSA-N
- 4119AB
- OR20022
- FCH1121444
- A822181
- MFCD00082583
- Q28442884
- SCHEMBL789937
- H0969
- (2S,5S)-2,5-Hexanediol, 99%, optical purity ee: 99% (GLC)
- Z2YQ77RD3A
- CS-W013595
- AKOS015840316
- (2S,5S)-2,5-Hexanediol, puriss., >=99.0% (sum of enantiomers, GC)
- 34338-96-0
- L-Threo-hexitol, 1,3,4,6-tetradeoxy-
- F17009
- J-019563
- AKOS015910468
- UNII-Z2YQ77RD3A
- AS-47925
- 2,5-Hexanediol, (S-(R*,R*))-
- EN300-7100342
- DTXSID10426191
- (2S pound not5S)-2 pound not5-Hexanediol
-
- MDL: MFCD00082583
- Inchi: 1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
- InChI Key: OHMBHFSEKCCCBW-WDSKDSINSA-N
- SMILES: O[C@@H](C)CC[C@H](C)O
Computed Properties
- Exact Mass: 118.09942
- Monoisotopic Mass: 118.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 46.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: White crystals
- Density: 0.9843 (rough estimate)
- Melting Point: 52.0 to 56.0 deg-C
- Boiling Point: 71°C/1mmHg(lit.)
- Flash Point: 215 °F
- Refractive Index: 1.4428 (estimate)
- PSA: 40.46
- LogP: 0.52820
- Specific Rotation: +39.4° (c 1, CHCl3)
- Solubility: Soluble in water
(2S,5S)-2,5-Hexanediol Security Information
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36-37/39
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R22
- Storage Condition:2-8°C
(2S,5S)-2,5-Hexanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S133391-250mg |
(2S,5S)-2,5-Hexanediol |
34338-96-0 | ≥98.0%(GC) | 250mg |
¥192.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S133391-5g |
(2S,5S)-2,5-Hexanediol |
34338-96-0 | ≥98.0%(GC) | 5g |
¥2208.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S133391-1g |
(2S,5S)-2,5-Hexanediol |
34338-96-0 | ≥98.0%(GC) | 1g |
¥576.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0969-5G |
(2S,5S)-2,5-Hexanediol |
34338-96-0 | >98.0%(GC) | 5g |
¥1350.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021000-1g |
(2S,5S)-2,5-Hexanediol |
34338-96-0 | 98% | 1g |
¥113 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021000-5g |
(2S,5S)-2,5-Hexanediol |
34338-96-0 | 98% | 5g |
¥561 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021000-250mg |
(2S,5S)-2,5-Hexanediol |
34338-96-0 | 98% | 250mg |
¥41 | 2024-05-24 | |
| Ambeed | A447376-250mg |
(2S,5S)-Hexane-2,5-diol |
34338-96-0 | 98% | 250mg |
$8.0 | 2025-02-20 | |
| Ambeed | A447376-1g |
(2S,5S)-Hexane-2,5-diol |
34338-96-0 | 98% | 1g |
$17.0 | 2025-02-20 | |
| Ambeed | A447376-5g |
(2S,5S)-Hexane-2,5-diol |
34338-96-0 | 98% | 5g |
$55.0 | 2025-02-20 |
(2S,5S)-2,5-Hexanediol Suppliers
(2S,5S)-2,5-Hexanediol Related Literature
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1. Hydridorhodium diphosphite catalysts in the asymmetric hydroformylation of styreneGodfried J. H. Buisman,Eric J. Vos,Paul C. J. Kamer,Piet W. N. M. van Leeuwen J. Chem. Soc. Dalton Trans. 1995 409
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Rui Li,Takahiro Muraoka,Kazushi Kinbara RSC Adv. 2020 10 25758
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álvaro Enríquez-García,E. Peter Kündig Chem. Soc. Rev. 2012 41 7803
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Sandeep Basra,Johannes G. de Vries,David J. Hyett,Gayle Harrison,Katie M. Heslop,A. Guy Orpen,Paul G. Pringle,Karl von der Luehe 1-symmetric 25-dimethylphospholane-diphenylphosphines. Sandeep Basra Johannes G. de Vries David J. Hyett Gayle Harrison Katie M. Heslop A. Guy Orpen Paul G. Pringle Karl von der Luehe Dalton Trans. 2004 1901
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Shilun Qiu,Ming Xue,Guangshan Zhu Chem. Soc. Rev. 2014 43 6116
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on (2S,5S)-2,5-Hexanediol
Introduction to (2S,5S)-2,5-Hexanediol (CAS No. 34338-96-0)
(2S,5S)-2,5-Hexanediol, identified by the Chemical Abstracts Service Number (CAS No.) 34338-96-0, is a chiral diol compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, with its specific stereochemical configuration, exhibits unique chemical and biological properties that make it a valuable intermediate in the synthesis of various therapeutic agents.
The stereochemistry of (2S,5S)-2,5-Hexanediol plays a crucial role in determining its reactivity and biological activity. The presence of the (2S) and (5S) configurations at the stereogenic centers imparts a specific three-dimensional arrangement to the molecule, which can influence its interactions with biological targets. This precise stereochemical control is essential in drug development, where the wrong configuration can lead to diminished efficacy or unintended side effects.
In recent years, there has been a growing interest in the use of chiral building blocks like (2S,5S)-2,5-Hexanediol in the synthesis of enantiomerically pure drugs. These drugs often exhibit improved pharmacological profiles compared to their racemic counterparts. For instance, studies have shown that enantiopure drugs can have higher selectivity for biological targets, leading to better therapeutic outcomes with fewer side effects.
The synthesis of (2S,5S)-2,5-Hexanediol typically involves complex organic transformations that require careful optimization to achieve high enantiomeric purity. One common approach is asymmetric reduction, where chiral auxiliaries or catalysts are employed to induce the desired stereochemical outcome. Recent advancements in asymmetric catalysis have enabled more efficient and scalable methods for producing such chiral compounds.
Research into the applications of (2S,5S)-2,5-Hexanediol has revealed its potential in various therapeutic areas. For example, it has been investigated as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. The diol moiety in this compound allows for facile functionalization, enabling the creation of complex molecular architectures with desired biological activities.
Moreover, (2S,5S)-2,5-Hexanediol has shown promise in the development of novel antimicrobial agents. The unique stereochemistry of this compound can be exploited to design molecules that interact selectively with bacterial enzymes or cell wall components. Such targeted interactions can lead to the discovery of new antibiotics with improved efficacy and reduced resistance profiles.
The role of computational chemistry in understanding the properties of (2S,5S)-2,5-Hexanediol cannot be overstated. Molecular modeling techniques have been instrumental in predicting the behavior of this compound in various chemical environments. By simulating its interactions with biological targets, researchers can gain insights into its potential pharmacological effects and optimize its structure for better performance.
In conclusion, (2S,5S)-2,5-Hexanediol (CAS No. 34338-96-0) is a versatile chiral diol with significant applications in pharmaceutical research and drug development. Its unique stereochemical configuration and reactivity make it a valuable building block for synthesizing enantiomerically pure therapeutic agents. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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